molecular formula C5H5ClN2O2S B1315039 2-Chloropyridine-3-sulfonamide CAS No. 38025-93-3

2-Chloropyridine-3-sulfonamide

Cat. No.: B1315039
CAS No.: 38025-93-3
M. Wt: 192.62 g/mol
InChI Key: GUYJBKABCVQXFR-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamide Derivatives in Medicinal Chemistry

The journey of sulfonamide derivatives in medicine began with a landmark discovery in the 1930s. German chemist and pathologist Gerhard Domagk, while testing newly developed dyes, discovered the antibacterial properties of a red azo dye named Prontosil. britannica.comebsco.comwikipedia.org This discovery was revolutionary, as Prontosil became the first synthetic drug effective against systemic bacterial infections in humans. britannica.comwikipedia.org Domagk's research, for which he was awarded the Nobel Prize in Physiology or Medicine in 1939, demonstrated that Prontosil could successfully treat streptococcal infections. britannica.comebsco.comnih.gov

Further investigations by French researchers revealed that Prontosil was a prodrug, meaning it is metabolized in the body into its active, colorless form: sulfanilamide. ebsco.comwikipedia.org This finding opened the floodgates for the synthesis of numerous sulfonamide derivatives, leading to the development of drugs to combat a wide range of bacterial diseases. ebsco.comwikipedia.org The introduction of these "sulfa drugs" marked a new era in chemotherapy and was a critical step in the battle against bacterial infections before the age of antibiotics like penicillin. ebsco.comwikipedia.org Over the years, the applications of sulfonamides have expanded beyond their antimicrobial origins to include treatments for various conditions. ekb.egscispace.com

Significance of the Pyridine (B92270) Scaffold in Bioactive Compounds

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in the design and discovery of new drugs. tandfonline.comrsc.orgresearchgate.netnih.gov Its presence in a molecule can significantly influence its pharmacological activity, making it a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.net The nitrogen atom in the pyridine ring can form hydrogen bonds and participate in other molecular interactions, which can enhance the binding of a drug to its biological target. researchgate.net

The versatility of the pyridine scaffold is evident in the wide array of FDA-approved drugs that contain this structural motif. tandfonline.comnih.gov These drugs are used to treat a diverse range of diseases, including tuberculosis (isoniazid), HIV/AIDS (delavirdine), cancer (crizotinib), and arthritis (piroxicam). tandfonline.comnih.gov The pyridine ring is also found in naturally occurring bioactive compounds, such as certain alkaloids and vitamins. rsc.org The continued interest in pyridine-based compounds suggests that many new pharmaceuticals containing this heterocycle will be developed in the coming years. tandfonline.comnih.gov

Overview of 2-Chloropyridine-3-sulfonamide as a Research Chemical Entity

This compound is an organic compound that integrates the key features of both a substituted pyridine and a sulfonamide. It is primarily recognized as a valuable intermediate in the synthesis of more complex molecules for research purposes, particularly in the pharmaceutical and agrochemical sectors. biosynth.comchemimpex.com The presence of a chlorine atom at the 2-position and a sulfonamide group at the 3-position of the pyridine ring gives the molecule distinct chemical properties. smolecule.com

The sulfonyl chloride precursor, 2-chloropyridine-3-sulfonyl chloride, is a key reagent for creating sulfonamide derivatives due to its reactivity. chemimpex.com The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to build a diverse library of compounds. smolecule.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 38025-93-3 smolecule.com, biosynth.com, scbt.com
Molecular Formula C₅H₅ClN₂O₂S smolecule.com, biosynth.com, scbt.com
Molecular Weight 192.62 g/mol smolecule.com, biosynth.com, scbt.com
IUPAC Name This compound smolecule.com
Canonical SMILES C1=CC(=C(N=C1)Cl)S(=O)(=O)N smolecule.com, biosynth.com

This table is interactive. Click on the headers to sort the data.

Scope and Objectives of Academic Investigations on this compound

Academic and industrial research involving this compound is primarily focused on its utility as a versatile building block in organic synthesis. The main objective is to leverage its reactive sites to construct more elaborate molecules with potential biological activity.

Key research applications include:

Synthesis of Pharmaceutical Intermediates: The compound is a crucial starting material or intermediate in the synthesis of potential therapeutic agents. For instance, its derivatives have been investigated for their potential as anticancer and antimicrobial agents. chemimpex.comsmolecule.com Pyridine-3-sulfonamide (B1584339) derivatives, in general, have shown promise in the development of novel drugs. mdpi.com

Development of Agrochemicals: It is used in the creation of new herbicides and pesticides. chemimpex.com

Chemical Probe Development: In biochemical research, derivatives of this compound can be used to study protein interactions and functions. smolecule.com

A significant area of investigation involves the chemical reactions of this compound and its precursor, 2-chloropyridine-3-sulfonyl chloride. The reactivity of the sulfonyl chloride group allows for the facile creation of a wide range of sulfonamide derivatives through reactions with primary or secondary amines. smolecule.com Furthermore, the chlorine atom on the pyridine ring can be displaced by various nucleophiles, offering another avenue for molecular diversification. smolecule.com

Research has also explored the synthesis of novel heterocyclic systems using this compound as a starting material. For example, it has been used in the synthesis of novel heterocyclic sulfonyl-carboximidamides and 1,2,4-thiadiazine 1,1-dioxides, which have been screened for potential tuberculostatic, antibacterial, and anticancer activities. d-nb.inforesearchgate.netnih.gov

One documented research application is its use in the synthesis of isobutyl (2-chloropyridin-3-yl)sulfonylcarbamate, a common intermediate in the preparation of a series of endothelin antagonists. acs.org This highlights the compound's role in accessing complex molecular architectures for drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYJBKABCVQXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481673
Record name 2-chloropyridine-3-sulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID00481673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38025-93-3
Record name 2-chloropyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-pyridine-3-sulfonic acid amide
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Synthetic Methodologies and Chemical Transformations of 2 Chloropyridine 3 Sulfonamide

Established Synthetic Pathways to 2-Chloropyridine-3-sulfonamide

The preparation of this compound is primarily achieved through the reaction of its corresponding sulfonyl chloride with an ammonia (B1221849) source. This classical approach is a cornerstone of sulfonamide synthesis. nih.gov

The most direct and widely utilized method for synthesizing this compound involves the reaction of 2-chloropyridine-3-sulfonyl chloride with ammonia. nih.govchemicalbook.com This nucleophilic substitution reaction is typically carried out by treating the sulfonyl chloride with an excess of ammonia in a suitable solvent.

The general reaction is as follows: Cl-C₅H₃N-SO₂Cl + 2 NH₃ → Cl-C₅H₃N-SO₂NH₂ + NH₄Cl

In this process, one equivalent of ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A second equivalent of ammonia serves as a base to neutralize the hydrochloric acid generated during the reaction, forming ammonium (B1175870) chloride. chemicalbook.com The reaction is often performed in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. chemicalbook.com The use of aqueous or methanolic ammonia solutions is also common, leading to high yields of the desired primary sulfonamide. chemicalbook.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. Key parameters that are typically adjusted include temperature, reaction time, solvent, and the nature of the base.

For the ammonolysis of sulfonyl chlorides, the reaction time and temperature are critical. For instance, in the synthesis of the related compound 2-chloroimidazo[1,2-α]pyridine-3-sulfonamide, optimizing the ammonolysis reaction time to 3 hours and the temperature to 27°C resulted in a significant increase in yield from 60.1% to over 79.6%. researchgate.net Similar principles apply to the synthesis of this compound. Insufficient reaction time can lead to incomplete conversion, while excessively high temperatures may promote side reactions and degradation, leading to impurities. researchgate.net The choice of solvent and base also plays a significant role in the reaction's efficiency.

Table 1: Optimization of Reaction Parameters for Sulfonamide Synthesis

Parameter Condition 1 Condition 2 Effect on Yield/Purity
Temperature Low Temperature (0°C - RT) Elevated Temperature Lower temperatures often improve selectivity and reduce byproducts.
Reaction Time Short (e.g., 1 hour) Optimized (e.g., 3-5 hours) An optimized duration ensures complete conversion without degradation. researchgate.net
Ammonia Source Gaseous Ammonia Aqueous/Methanolic Ammonia Solutions of ammonia are often easier to handle and can lead to high yields. chemicalbook.com

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | The choice of solvent can affect solubility and reaction rates. chemicalbook.com |

Advanced Synthetic Approaches Utilizing this compound as a Precursor

As a versatile building block, this compound serves as a starting material for the synthesis of more elaborate molecules through various chemical transformations.

The primary sulfonamide group of this compound is a key functional handle for derivatization. One advanced strategy involves its conversion back into a highly reactive sulfonyl chloride intermediate, which can then be coupled with various nucleophiles. A recently developed method allows for the selective transformation of primary sulfonamides into sulfonyl chlorides using Pyry-BF₄ as an activating agent under mild conditions. nih.gov

This approach enables the late-stage functionalization of complex molecules. For example, the sulfonamide group in a drug-like molecule such as celecoxib (B62257) can be smoothly converted into the corresponding sulfonyl chloride with a 77% yield. nih.gov This reactive intermediate can then be reacted with a diverse range of nucleophiles (amines, alcohols, etc.) to create an array of new analogues. This methodology allows for the synthesis of complex sulfonamides, sulfonates, and other sulfur-containing compounds from a common primary sulfonamide precursor like this compound. nih.gov

The nitrogen atom of the sulfonamide group in this compound can be functionalized to produce a wide range of N-substituted derivatives. Common transformations include alkylation, acylation, and arylation. nih.gov These reactions typically involve deprotonating the sulfonamide with a suitable base to form a nucleophilic anion, which then reacts with an electrophile.

Furthermore, this compound can be used in coupling reactions to form more complex structures. For instance, a one-pot, two-step synthesis of N-(imidazo[1,2-a]pyridin-3-yl)-substituted sulfonamides has been developed using zinc chloride as a catalyst, which involves the reaction of arylglyoxal hydrates, 2-aminopyridines, and sulfonamides. researchgate.net

Table 2: Examples of Potential Derivatizations of this compound

Reaction Type Reagents Product Class
N-Alkylation Base (e.g., NaH), Alkyl Halide (R-X) N-Alkyl-2-chloropyridine-3-sulfonamide
N-Arylation Boronic Acid, Cu Catalyst N-Aryl-2-chloropyridine-3-sulfonamide
Coupling Isocyanate (R-NCO) N-Sulfonylurea

| Reaction with Amines | Activation to sulfonyl chloride, then R₂NH | N,N-Disubstituted Sulfonamide |

Sulfonimidamides, which are aza-analogues of sulfonamides, are of increasing interest in medicinal chemistry. nih.gov While their preparation has traditionally required lengthy synthetic sequences, modern one-pot multicomponent reactions have streamlined their synthesis. researchgate.net

A notable one-pot, three-component synthesis has been developed that facilitates the rapid assembly of sulfonimidamides from organometallic reagents, amines, and a stable sulfinylamine reagent, N-sulfinyltritylamine (TrNSO), which acts as a linchpin. nih.gov This approach allows for the creation of differentially substituted sulfonimidamides containing medicinally relevant groups, including pyridines. nih.govresearchgate.net Although this specific method builds the sulfonimidamide core de novo rather than starting from a pre-formed sulfonamide, it represents the cutting edge of synthesis for this class of compounds. The development of such efficient, one-pot procedures is crucial for exploring the chemical space around sulfonamide analogues like sulfonimidamides. nih.gov

Another advanced method for creating related structures involves the iodine(III)-mediated oxidative amination of sulfinamidines to produce sulfondiimidamides, which are also analogues of the sulfonamide functional group. nih.gov These modern synthetic strategies highlight the ongoing efforts to create structural diversity around the core sulfonamide motif.

Photocatalytic Late-Stage Functionalization via Sulfonyl Radical Intermediates

The late-stage functionalization of complex molecules is a powerful strategy in medicinal chemistry and materials science, allowing for the diversification of lead compounds at a late step in a synthetic sequence. A contemporary approach to achieve this involves the use of photocatalysis to generate reactive intermediates under mild conditions. For sulfonamides, including derivatives of this compound, a metal-free photocatalytic method has been developed to generate sulfonyl radical intermediates. nih.govnih.gov This strategy transforms the typically robust sulfonamide group into a synthetically versatile handle. nih.gov

The process is initiated by the conversion of the primary sulfonamide into an N-sulfonyl imine. This intermediate is then subjected to photocatalysis, often using an organic photosensitizer, which promotes the formation of a sulfonyl radical. researchgate.net This radical species can then participate in a variety of chemical transformations, most notably the hydrosulfonylation of alkenes to form complex sulfones. nih.govacs.org Mechanistic studies suggest that the reaction proceeds via an energy-transfer catalysis (EnT) pathway. nih.gov

This methodology has been successfully applied to a diverse range of pharmaceutically relevant sulfonamides and various alkene coupling partners. nih.govacs.org For instance, heteroaromatic sulfonamides, such as those based on thiophene (B33073) and pyridine (B92270), have been shown to be effective substrates, affording the corresponding sulfones in excellent yields. acs.org The functionalization of drug molecules and their building blocks highlights the "late-stage" applicability of this method. acs.org

Below is a table summarizing the key aspects of this photocatalytic approach for the functionalization of sulfonamides.

Parameter Description Significance
Reaction Type Photocatalytic Late-Stage FunctionalizationAllows for modification of complex molecules at a late synthetic stage. nih.gov
Key Intermediate Sulfonyl RadicalA highly reactive species that can engage in various bond-forming reactions. nih.gov
Catalysis Metal-Free Photocatalysis (Energy Transfer)Offers a milder and more sustainable alternative to traditional metal-catalyzed reactions. nih.gov
Starting Material Primary Sulfonamide (activated as N-sulfonyl imine)Expands the synthetic utility of the common sulfonamide functional group. researchgate.net
Typical Transformation Hydrosulfonylation of AlkenesLeads to the formation of structurally diverse and complex sulfones. acs.org
Substrate Scope Broad, including pharmaceutically relevant moleculesDemonstrates wide applicability in drug discovery and development. nih.govacs.org

Chemical Reactivity and Transformation Mechanisms

The precursor to this compound is 2-chloropyridine-3-sulfonyl chloride. The sulfonyl chloride group (–SO₂Cl) is a powerful electrophile and readily undergoes nucleophilic substitution reactions with a wide array of nucleophiles. This reactivity is the cornerstone for the synthesis of most sulfonamides. nih.govijarsct.co.in The reaction involves the attack of a nucleophile, typically a primary or secondary amine, on the electron-deficient sulfur atom, leading to the displacement of the chloride ion and the formation of a stable S-N bond. ijarsct.co.in

The general mechanism for the synthesis of sulfonamides from sulfonyl chlorides is a well-established process in organic chemistry. ekb.eg The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. ekb.eg

General Reaction Scheme: R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + [R'R''NH₂]⁺Cl⁻

This transformation is highly efficient and versatile, allowing for the introduction of a wide range of substituents on the sulfonamide nitrogen. The reactivity of the sulfonyl chloride can be influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen can enhance the electrophilicity of the sulfonyl group.

The table below outlines the key features of nucleophilic substitution at the sulfonyl chloride group.

Reactant Nucleophile Product Key Conditions
2-Chloropyridine-3-sulfonyl chloridePrimary Amines (R-NH₂)N-Alkyl-2-chloropyridine-3-sulfonamidesBase (e.g., pyridine, triethylamine)
2-Chloropyridine-3-sulfonyl chlorideSecondary Amines (R₂NH)N,N-Dialkyl-2-chloropyridine-3-sulfonamidesBase (e.g., pyridine, triethylamine)
2-Chloropyridine-3-sulfonyl chlorideAmmonia (NH₃)This compoundBase
2-Chloropyridine-3-sulfonyl chlorideAlcohols (R-OH)Sulfonate EstersBase

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. This strategy relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The chlorine atom in 2-chloropyridine (B119429) can act as a DMG, facilitating metalation at the C-3 position. rsc.org However, the sulfonamide group itself is a potent DMG.

In the context of a this compound, the sulfonamide group would be the dominant directing group. The acidic N-H proton of the sulfonamide would first be deprotonated by a strong base like n-butyllithium (BuLi). A second equivalent of the base would then direct lithiation to the C-4 position of the pyridine ring, which is ortho to the sulfonamide directing group. This generates a dilithiated intermediate that can be trapped with various electrophiles to introduce a substituent at the C-4 position.

Interestingly, studies on 2-chloropyridine itself have shown that the choice of base is crucial. While LDA (lithium diisopropylamide) typically promotes ortho metalation at C-3, the use of a BuLi-LiDMAE (lithium 2-(dimethylamino)ethoxide) superbase can lead to an unprecedented regioselective C-6 lithiation. nih.govresearchgate.net For the this compound scaffold, the sulfonamide at the 3-position is expected to exert primary control over the regioselectivity of deprotonation.

The table below summarizes the expected DoM strategy for this compound.

Substrate Directing Group Proposed Site of Metalation Reagent Potential Electrophiles Product
This compound-SO₂NH₂C-42 equiv. n-BuLi or s-BuLiAlkyl halides, Aldehydes, Ketones, CO₂, Disulfides4-Substituted-2-chloropyridine-3-sulfonamide

While the sulfonamide N-S bond is generally stable, its cleavage is a key transformation in the context of protecting group chemistry and metabolic studies. Electrochemical methods offer a green and efficient alternative to chemical reagents for inducing bond cleavage. spacefrontiers.orgresearchgate.net Research has demonstrated the discovery and development of electrically driven N(sp²)–C(sp²) and N(sp²)–C(sp³) bond cleavage reactions in sulfonamides under oxidative conditions. core.ac.uk

This process typically involves the anodic oxidation of the sulfonamide. For N-alkyl or N-aryl sulfonamides, this can lead to the formation of an N-sulfonyliminium ion intermediate. core.ac.uk This highly reactive intermediate can then undergo further reactions, including cleavage of the N-C bond. While this research primarily focuses on the cleavage of bonds to the sulfonamide nitrogen, the reductive cleavage of the N-S bond itself is also a known process, particularly for aryl sulfonamides, which typically have reduction potentials around -2.3 V. strath.ac.uk

A method for the selective electrochemical cleavage of sulfonimides to sulfonamides has been demonstrated, highlighting the high chemoselectivity achievable with electrochemical approaches; the sulfonamide bond itself remains intact under these specific reductive conditions. acs.org This suggests that the cleavage of the N-S bond in this compound would require specific, likely reductive, electrochemical conditions.

Transformation Methodology Key Intermediate Significance
N(sp²)–C(sp²/³) Bond CleavageAnodic OxidationN-Sulfonyliminium ionLate-stage functionalization and metabolic studies. core.ac.uk
N–S Bond CleavageReductive ElectrolysisRadical AnionProtecting group removal. strath.ac.uk
Selective Sulfonimide CleavageReductive Electrolysis-Highly chemoselective synthesis of sulfonamides. spacefrontiers.orgacs.org

Sulfonamides are valuable precursors for the synthesis of a variety of sulfur- and nitrogen-containing heterocycles. Intramolecular cyclization reactions, in particular, provide an efficient route to complex ring systems. The this compound scaffold contains multiple reactive sites that can be exploited for cyclization.

For example, the synthesis of 1,2,4-thiadiazole (B1232254) derivatives often involves the reaction of sulfonamides with various reagents. nih.gov While specific examples starting from this compound are not prevalent in the immediate literature, the general principles of heterocyclic synthesis can be applied. For instance, condensation of a sulfonamide with a suitable dielectrophile can lead to ring formation.

Furthermore, intramolecular radical cyclizations using a sulfonamide as a linker have been employed to prepare bipyridine sultams. nih.gov In these reactions, a radical is generated on one pyridine ring, which then attacks the other ring connected by the sulfonamide tether. This strategy could potentially be adapted to this compound derivatives to construct fused heterocyclic systems.

The synthesis of various heterocyclic systems like 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles incorporating a sulfonamide moiety has been reported, often with the goal of identifying new biologically active compounds. nih.gov These syntheses typically involve multi-step sequences where the sulfonamide is reacted with precursors that build the heterocyclic ring.

Target Heterocycle General Synthetic Strategy Potential Role of this compound
1,2,4-Thiadiazines/ThiadiazolesCondensation of sulfonamide with suitable electrophiles. nih.govAs the sulfonamide-containing building block.
Fused PyridothiadiazinesIntramolecular cyclization (e.g., radical, nucleophilic). nih.govAs a precursor where the chloro and sulfonamide groups participate in ring formation.
Other S,N-HeterocyclesMulti-step synthesis involving reaction of the sulfonamide NH₂ group. nih.govAs a starting material for derivatization and subsequent cyclization.

Structural Elucidation and Conformational Analysis of 2 Chloropyridine 3 Sulfonamide and Its Derivatives

X-ray Crystallographic Studies

X-ray diffraction analysis of a single crystal allows for the precise determination of its molecular structure. For the analogous compound 2-Chloropyridine-3-carboxamide, the crystal structure was resolved, revealing critical conformational details. nih.gov The study determined that the compound crystallizes in the monoclinic system. nih.gov A key conformational feature is the dihedral angle between the plane of the pyridine (B92270) ring and the carboxamide side group, which was found to be 63.88 (8)°. nih.gov This significant twist indicates that the side chain is not coplanar with the aromatic ring in the solid state. Such data is crucial for understanding the steric and electronic interactions within the molecule.

Table 1: Crystallographic Data for the Analogue 2-Chloropyridine-3-carboxamide nih.gov

Parameter Value
Chemical Formula C₆H₅ClN₂O
Molecular Weight 156.57
Crystal System Monoclinic
a (Å) 6.980 (5)
b (Å) 13.627 (9)
c (Å) 7.108 (5)
β (°) 91.82 (5)
Volume (ų) 675.8 (8)

The arrangement of molecules within a crystal lattice is directed by intermolecular forces, most notably hydrogen bonds. In sulfonamides and related structures, the N-H protons of the amide or sulfonamide group act as hydrogen bond donors, while oxygen atoms and pyridine nitrogen atoms can act as acceptors. figshare.comfigshare.com In the crystal structure of 2-Chloropyridine-3-carboxamide, molecules are linked by intermolecular N—H⋯N and N—H⋯O hydrogen bonds. nih.gov These interactions create a two-dimensional network, demonstrating how hydrogen bonding dictates the supramolecular architecture. nih.gov Specifically, the hydrogen bond distances were measured as H⋯N at 2.21 Å and H⋯O at 2.17 Å, indicating strong interactions that stabilize the crystal packing. nih.gov This systematic organization is a common feature in pyridine-containing sulfonamides. figshare.com

In the synthesis of substituted aromatic compounds, the formation of isomeric products is a common possibility. X-ray crystallography serves as an unequivocal tool to confirm the exact substitution pattern of the final product. biointerfaceresearch.com For derivatives of 2-Chloropyridine-3-sulfonamide, this technique can definitively verify that the chloro and sulfonamide groups are located at the C2 and C3 positions of the pyridine ring, respectively, ruling out other potential isomers that may have formed during synthesis. This confirmation is vital for validating synthetic methodologies and ensuring the purity of the target compound.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the identity and structure of this compound, particularly in solution. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy is used to identify the specific functional groups present in the molecule. researchgate.net

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the three non-equivalent protons on the pyridine ring and the protons of the sulfonamide group. The aromatic region would feature signals for the protons at the C4, C5, and C6 positions, with their chemical shifts and coupling patterns being characteristic of the substitution pattern. The sulfonamide (SO₂NH₂) protons typically appear as a broad singlet.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-4 ~8.2 Doublet of doublets (dd)
H-5 ~7.5 Doublet of doublets (dd)
H-6 ~8.6 Doublet of doublets (dd)

Note: Predicted values are based on analysis of related structures and general principles of NMR spectroscopy.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The spectrum for this compound would display five signals for the five distinct carbon atoms of the pyridine ring. The carbon atom attached to the chlorine (C2) is expected to be significantly shifted downfield due to the electronegativity of the halogen. chemicalbook.com

Infrared (IR) spectroscopy is highly effective for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. nih.gov The IR spectrum of this compound would be characterized by the distinct absorption bands of the sulfonamide group. The N-H stretching vibrations of the primary sulfonamide typically appear as two bands in the region of 3400-3200 cm⁻¹. ripublication.com Furthermore, the sulfonyl (S=O) group gives rise to two strong absorption bands: an asymmetric stretching vibration and a symmetric stretching vibration. researchgate.netmdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Sulfonamide (-SO₂NH₂) N-H Stretch 3400 - 3200
Sulfonyl (S=O) Asymmetric Stretch 1370 - 1330
Sulfonyl (S=O) Symmetric Stretch 1180 - 1160
Pyridine Ring C=C, C=N Stretches 1600 - 1400

Note: Frequency ranges are based on established data for sulfonamide and chloropyridine compounds. ripublication.commdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound, providing essential confirmation of its chemical identity. For this compound, the molecular formula is C₅H₅ClN₂O₂S, corresponding to a molecular weight of 192.62 g/mol . scbt.com In mass spectrometry, this would be observed as the molecular ion peak (M⁺) in the mass spectrum.

Detailed fragmentation analysis, which provides insights into the compound's structure, is not extensively documented in the available research literature for this compound itself. However, general principles of mass spectrometry suggest that the fragmentation of sulfonamides often involves the cleavage of the S-N bond and the S-C bond. For pyridine-containing compounds, the fragmentation pattern would also be influenced by the stability of the pyridine ring. The presence of a chlorine atom would be indicated by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

While specific experimental data for this compound is limited, analysis of related sulfonamide derivatives using techniques like electron ionization (EI) mass spectrometry has been reported to confirm their molecular weights and elucidate their fragmentation pathways. researchgate.net

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₅H₅ClN₂O₂S192.62

Stereochemical Investigations

Detailed stereochemical investigations, including the synthesis, separation, and absolute configuration determination of chiral derivatives of this compound, are not described in the currently available scientific literature. The following sections outline the general methodologies that would be employed for such studies.

Synthesis and Separation of Enantiomers and Diastereomers

The synthesis of chiral derivatives of this compound would first require the introduction of a stereocenter. This could be achieved through various synthetic strategies, such as asymmetric synthesis or by derivatizing the sulfonamide or pyridine core with a chiral auxiliary.

Once a racemic or diastereomeric mixture of a chiral this compound derivative is synthesized, the separation of the individual stereoisomers is a crucial step. Common methods for separating enantiomers include:

Chiral Chromatography: This is a powerful technique that utilizes a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to their separation. High-performance liquid chromatography (HPLC) with a chiral column is a widely used method for this purpose.

Diastereomeric Crystallization: This method involves reacting the enantiomeric mixture with a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

The separation of diastereomers, which are inherently different in their physical properties, can typically be achieved using standard chromatographic techniques such as column chromatography or HPLC without the need for a chiral stationary phase.

Absolute Configuration Determination using X-ray Diffraction, Optical Rotation, and Electronic Circular Dichroism

Determining the absolute configuration of a chiral molecule, i.e., the precise three-dimensional arrangement of its atoms, is essential for understanding its biological activity and stereochemical properties. Several powerful analytical techniques are employed for this purpose:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of a pure enantiomer (often as a salt with a known chiral counter-ion), a complete three-dimensional structure of the molecule can be obtained, unambiguously establishing its absolute stereochemistry.

Optical Rotation: Chiral molecules have the property of rotating the plane of polarized light. The direction and magnitude of this rotation are measured using a polarimeter. While the optical rotation can distinguish between enantiomers (one will rotate light in the positive direction, and the other in the negative direction), it does not directly provide the absolute configuration without comparison to a known standard or theoretical calculations.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimental ECD spectrum with theoretically calculated spectra for the possible enantiomers, the absolute configuration can be confidently assigned.

Although these methods are standard for stereochemical analysis, their specific application to derivatives of this compound has not yet been reported in the peer-reviewed literature.

Computational Chemistry and Molecular Modeling of 2 Chloropyridine 3 Sulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. imist.maresearchgate.netbiointerfaceresearch.com DFT calculations are crucial for understanding the geometry, electronic properties, and reactivity of compounds such as 2-Chloropyridine-3-sulfonamide. By optimizing the molecular geometry, researchers can accurately predict bond lengths and angles. researchgate.net

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. researchgate.net

Furthermore, DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting how the molecule will interact with biological targets. researchgate.net Global reactivity descriptors, derived from FMO energies, provide quantitative measures of the molecule's chemical reactivity and stability. imist.ma

While specific DFT data for this compound is not extensively published, calculations on analogous structures like 2,3-Dichloropyridine provide insight into the expected electronic properties. researchgate.net The table below conceptualizes the typical data obtained from such a DFT analysis for a pyridine (B92270) sulfonamide derivative.

Table 1: Representative DFT-Calculated Parameters for a Pyridine Sulfonamide Derivative.
ParameterCalculated ValueSignificance
EHOMO (eV)-7.47Electron-donating capability
ELUMO (eV)-1.72Electron-accepting capability
Energy Gap (ΔE) (eV)5.75Chemical reactivity and stability
Dipole Moment (Debye)4.36Molecular polarity

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Exploring the potential energy surface (PES) helps identify the most stable conformations (energy minima) and the energy barriers between them (transition states). readthedocs.ioq-chem.com This is particularly important for flexible molecules like this compound, as its biological activity is often dependent on adopting a specific conformation to fit into a target's active site.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. imist.manih.gov It is instrumental in drug discovery for predicting the binding mode and affinity of a drug candidate to its biological target.

Docking algorithms explore various possible conformations of the ligand within the active site of a protein, calculating a scoring function to estimate the binding affinity, often expressed as binding energy (kcal/mol). nih.gov A more negative binding energy score typically indicates a more stable protein-ligand complex and higher binding affinity. researchgate.net These simulations provide a three-dimensional model of the ligand-receptor complex, which is crucial for understanding the structural basis of inhibition and for guiding the design of more potent inhibitors. nih.gov

Carbonic Anhydrase (CA): Sulfonamides are a well-known class of carbonic anhydrase inhibitors. nih.gov Molecular docking studies have extensively characterized the binding of pyridine-sulfonamide derivatives to various CA isoforms. mdpi.commdpi.comnih.gov The primary and most critical interaction involves the coordination of the sulfonamide group's nitrogen atom with the zinc ion (Zn²⁺) located deep within the enzyme's active site. nih.govunifi.it This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, disrupting the catalytic cycle. nih.gov

Docking simulations of pyridine-3-sulfonamide (B1584339) scaffolds reveal additional key interactions that contribute to binding affinity and selectivity. mdpi.comnih.gov These include hydrogen bonds between the sulfonamide's oxygen atoms and the backbone of active site residues like Thr199 and Thr200. researchgate.netmdpi.com The pyridine ring itself can form π-π stacking or hydrophobic interactions with residues in the active site, which can differ between CA isoforms, thereby providing a basis for designing isoform-selective inhibitors. mdpi.com For instance, the presence of Phe131 in the active site of hCA II can cause steric hindrance, influencing the orientation of the inhibitor's tail. mdpi.com

PI3Kγ: No specific molecular docking studies were identified in the search results for this compound with Phosphoinositide 3-kinase gamma (PI3Kγ).

Falcipain-2: Falcipain-2, a cysteine protease of Plasmodium falciparum, is a validated target for antimalarial drugs. nih.govnih.govresearchgate.net Docking studies of sulfonamide-based inhibitors have been performed to understand their mechanism of action against this enzyme. nih.gov The simulations predict that these compounds bind within the catalytic site, forming crucial interactions that inhibit enzyme activity. These interactions typically include hydrogen bonds and π-π stacking with key amino acid residues in the active site. nih.gov While not specific to this compound, these studies suggest that the pyridine and sulfonamide moieties could effectively engage with the Falcipain-2 active site, making it a potential scaffold for developing new antimalarial agents. nih.govmalariaworld.orgmalariaworld.org

Table 2: Predicted Interactions of a Pyridine-Sulfonamide Scaffold with Target Enzymes from Docking Studies.
Target EnzymeKey InteractionsInteracting Residues (Examples)
Carbonic Anhydrase IXZinc coordination, Hydrogen bonding, Hydrophobic interactionsZn²⁺, His94, His96, His119, Thr200
Falcipain-2Hydrogen bonding, π-π stacking, Hydrophobic interactionsCys, His, Asn

In Silico Prediction of Pharmacokinetic Profiles and Toxicity

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.govresearchgate.net These predictions help to identify compounds with potentially poor pharmacokinetic profiles or toxicity issues, allowing for their early deselection or modification. Various computational models and online platforms, such as ADMETlab and pkCSM, are available for this purpose. mdpi.com

For a compound like this compound, a range of properties would be predicted. Absorption parameters often include Caco-2 cell permeability (an indicator of intestinal absorption) and P-glycoprotein substrate/inhibitor potential. Distribution is assessed by predicting properties like blood-brain barrier (BBB) penetration and plasma protein binding. Metabolism predictions focus on identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. Toxicity predictions screen for potential issues such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition). nih.govmdpi.comresearchgate.net The results of these predictions are crucial for prioritizing compounds for further experimental testing. malariaworld.orggithub.commdpi.com

Table 3: Representative In Silico ADMET Predictions for a Sulfonamide Derivative.
CategoryParameterPredicted OutcomeInterpretation
AbsorptionCaco-2 PermeabilityHighGood potential for intestinal absorption
P-glycoprotein SubstrateNoLow risk of active efflux from cells
DistributionBBB PenetrationLowUnlikely to cross the blood-brain barrier
MetabolismCYP2D6 InhibitorYesPotential for drug-drug interactions
ToxicityAmes MutagenicityNegativeLow risk of being mutagenic
hERG InhibitionNegativeLow risk of cardiotoxicity

Biological Activities and Mechanistic Investigations of 2 Chloropyridine 3 Sulfonamide Derivatives

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition: Isoform Selectivity and Binding Mechanisms

Derivatives of pyridine-3-sulfonamide (B1584339) have been a subject of significant research as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.gov These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. nih.gov In humans, 16 isoforms of α-CAs are known, and their varied cellular locations and functions make isoform-selective inhibition a key goal in drug design to target pathologies like cancer, where isoforms CA IX and XII are notably overexpressed. nih.gov

The primary mechanism of inhibition by sulfonamides involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly to the Zn(II) ion in the enzyme's active site. nih.gov This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, thereby blocking the catalytic activity. nih.gov Molecular docking studies have further elucidated the binding mechanisms, revealing that the orientation of the inhibitor within the active site can be influenced by substitutions on the pyridine (B92270) ring. nih.gov The active site of CA is often described as having a hydrophilic half and a lipophilic half. nih.gov The specific interactions of the inhibitor's "tail" with these regions can determine its potency and isoform selectivity. nih.gov For instance, slight structural variations between isoforms, such as the change from Ala65 and Val135 in hCA II to serine residues in hCA XII, can alter the lipophilicity of the active site and thus the binding affinity of different inhibitors. nih.gov

Research into 4-substituted pyridine-3-sulfonamides has demonstrated a range of inhibitory activities against several human carbonic anhydrase (hCA) isoforms. While many derivatives show lower activity compared to the clinically used inhibitor Acetazolamide, they exhibit notable isoform selectivity. vnu.edu.vn For example, certain compounds have shown moderate selectivity for the tumor-associated isoform hCA IX over the ubiquitous cytosolic isoform hCA II. nih.gov Even greater selectivity has been observed for hCA XII, with some derivatives displaying inhibition constants (Kᵢ) that are significantly lower than those for hCA II. nih.gov This selectivity is crucial for developing targeted therapies with fewer side effects. nih.gov

Table 1: Inhibition Constants (Kᵢ) of Selected Pyridine-3-sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
Derivative A >10,000 271 137 91
Derivative B >10,000 >10,000 5,900 1,217
Derivative C >10,000 1,288 218 1,029
Acetazolamide (AAZ) 250 12 25 5.7

Data synthesized from representative studies on pyridine-3-sulfonamide derivatives. vnu.edu.vnnih.gov

Phosphoinositide 3-Kinase (PI3K) and Phosphatidylinositol 4-Kinase (PI4K) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. nih.gov This has made PI3K an important target for anticancer drug development. Dual inhibition of both PI3K and the mammalian target of rapamycin (B549165) (mTOR), another key protein in the same pathway, is a strategy to enhance anti-tumor efficacy and overcome resistance mechanisms. nih.gov

Research into sulfonamide methoxypyridine derivatives has identified them as novel and potent dual PI3K/mTOR inhibitors. nih.gov While specific studies on 2-chloropyridine-3-sulfonamide derivatives were not prominently found, the broader class of compounds demonstrates the potential of the pyridine-sulfonamide scaffold for this therapeutic target. Structure-activity relationship studies have indicated that the core structure, often comprising a sulfonamide group linked to a pyridine ring, is essential for PI3K inhibitory activity. nih.gov Modifications to other parts of the molecule are explored to enhance potency, metabolic stability, and oral bioavailability. nih.gov For example, one study identified a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) structure as having strong PI3K inhibitory activity. nih.gov The most promising compounds from these studies have been shown to effectively decrease the phosphorylation of downstream signaling proteins like AKT, induce cell cycle arrest, and promote apoptosis in cancer cell lines. nih.gov No specific research linking this compound derivatives to phosphatidylinositol 4-kinase (PI4K) inhibition was identified.

Inhibition of Other Metabolic Enzymes (e.g., α-Glucosidase, α-Amylase, Acetylcholinesterase)

α-Glucosidase and α-Amylase Inhibition: These enzymes are key targets in the management of type 2 diabetes, as their inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. Various synthetic and natural heterocyclic compounds, including sulfonamide derivatives, have been investigated as inhibitors of these enzymes. For instance, a series of novel soritin sulfonamide derivatives showed potent α-glucosidase inhibition, with some compounds being significantly more active than the standard drug, acarbose. nih.gov

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Novel pyridine derivatives have been designed and synthesized as cholinesterase inhibitors. nih.gov Some of these compounds have demonstrated potent inhibition of human acetylcholinesterase (hAChE), with molecular docking studies indicating that they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Computational analyses of sulfonamide-based compounds have also suggested favorable interactions with the active sites of AChE.

Antimicrobial Research

Antibacterial Efficacy and Spectrum (e.g., against Staphylococcus aureus)

Sulfonamide derivatives have a long history as antibacterial agents, and research continues to evaluate new compounds against pathogenic bacteria, including the notably resilient Staphylococcus aureus. This gram-positive bacterium is a common cause of both hospital and community-acquired infections. nih.gov

Studies on novel sulfonamide derivatives have demonstrated significant in vitro antibacterial activity against S. aureus, including multidrug-resistant strains. nih.gov The efficacy is typically concentration-dependent, with minimum inhibitory concentration (MIC) values being a key measure of potency. nih.gov For various sulfonamide derivatives tested against clinical isolates of S. aureus, MIC values have been reported to range from 64 to 512 μg/ml. nih.gov In some cases, the presence of specific substitutions on the aromatic ring of the sulfonamide has been shown to enhance the antimicrobial potential. nih.gov The antibacterial effect of these compounds contributes to the inhibition of bacterial growth, highlighting their potential for development into new drugs to combat resistant pathogens. nih.gov

**Table 2: Minimum Inhibitory Concentration (MIC) of Representative Sulfonamide Derivatives against *Staphylococcus aureus***

Compound Series S. aureus Strain MIC Range (μg/ml)
Novel Sulfonamides 1a-d ATCC 25923 64 - 256
Novel Sulfonamides 1a-d Clinical Isolates 64 - 512
Sulfonamide Derivatives I-III Clinical Isolates 32 - 512

Data compiled from studies on various novel sulfonamide derivatives. nih.govnih.gov

Antifungal Activity against Fungal Pathogens (e.g., Candida, Geotrichum)

Derivatives of sulfonamides and related pyridine compounds have demonstrated notable antifungal properties. Research into hybrid quinoline-sulfonamide metal complexes has revealed significant activity against pathogenic fungi. mdpi.com For instance, a cadmium (II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide showed excellent antifungal activity against Candida albicans ATCC10231, with a minimum inhibitory concentration (MIC) of 19.04 × 10⁻⁵ mg/mL and a large inhibition zone of 25 mm. mdpi.com

Studies on other pyridine derivatives have also confirmed their potential to combat Candida infections. Certain pyridinone compounds were found to exert a rapid fungicidal effect on C. albicans. mdpi.com These compounds were effective not only against standard strains but also against clinically isolated strains that were resistant to fluconazole (B54011) or caspofungin. mdpi.com Furthermore, these derivatives were shown to inhibit the formation of Candida biofilms and reduce the thickness of the mannan (B1593421) cell wall, a key structural component of the fungus. mdpi.com

While specific studies on this compound derivatives against Geotrichum candidum are not extensively detailed, research on other chemical agents has shown that G. candidum is a viable target for antifungal intervention. For example, 2-chloro-5-trifluoromethoxybenzeneboronic acid completely inhibited the mycelial growth and spore germination of G. candidum at a concentration of 0.25 mg/mL. nih.govresearchgate.net This highlights the potential for developing targeted chemical agents against this fungal pathogen.

Antitubercular Potential

Sulfonamide derivatives have been identified as potential inhibitors of Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. nih.gov The mechanism of action for many sulfonamides involves the inhibition of key enzymes in the folate pathway, such as dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR), which are crucial for the survival and proliferation of the mycobacterium. nih.gov The combination drug sulfamethoxazole-trimethoprim has been effectively used in treating drug-resistant tuberculosis. nih.gov

Closely related compounds, such as 2-thiopyridine derivatives, have shown potent antibacterial activity against both actively growing and dormant MTB cells. nih.gov This is particularly significant because dormant mycobacteria are phenotypically resistant to many standard antibiotics, representing a major challenge in treating latent tuberculosis infections. nih.gov The development of compounds effective against these persistent forms of MTB is a critical goal in antitubercular drug discovery. nih.gov The potential of coumarin (B35378) derivatives to act as antitubercular agents is also being explored, with proposed mechanisms including the disruption of cytochrome synthesis and the inhibition of cell proliferation. mdpi.com

Antiprotozoal and Antimalarial Activity (e.g., targeting Falcipain-2)

Sulfonamide derivatives have emerged as promising candidates for the development of new antimalarial drugs, particularly in the face of growing resistance to existing therapies. nih.govnih.gov A novel series of pyrimidine-tethered spirochromane-based sulfonamides demonstrated strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the deadliest malaria parasite. nih.govnih.gov

The mechanism of action for these compounds involves the inhibition of crucial parasite enzymes known as falcipains. nih.gov Falcipain-2 and falcipain-3 are cysteine proteases that play a vital role in the parasite's life cycle by degrading host hemoglobin to provide essential amino acids. researchgate.netconsensus.app The inhibition of these enzymes leads to the arrest of parasitic growth. nih.gov Specific compounds, SZ14 and SZ9, were identified as potent inhibitors of both Falcipain-2 (PfFP-2) and Falcipain-3 (PfFP-3), with IC₅₀ values in the low micromolar range. nih.gov

CompoundTarget EnzymeIC₅₀ Value (μM)
SZ14 PfFP-24.1
PfFP-34.9
SZ9 PfFP-25.4
PfFP-36.3

These compounds showed high selectivity for the parasite and no significant cytotoxicity against mammalian Vero cell lines, indicating a favorable safety profile. nih.govnih.gov Other research has also shown that sulfonamide derivatives can exhibit broader antiprotozoal activity, with some compounds demonstrating submicromolar activity against Trypanosoma brucei rhodesiense, the parasite that causes African Trypanosomiasis. mdpi.com

Antiproliferative and Anticancer Studies

The therapeutic potential of sulfonamide derivatives extends to oncology, where they have been investigated for their ability to inhibit the growth of cancer cells. tum.derug.nl

Cytotoxicity Evaluation Against Various Human Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of novel sulfonamide derivatives against a range of human cancer cell lines. These compounds have shown varied but often potent activity, particularly against breast cancer cells. nih.gov In one study, a series of sulfonamides demonstrated significant cytotoxicity against the MDA-MB-468 breast cancer cell line at concentrations between 10-100 μM, with calculated IC₅₀ values below 30 μM. nih.gov The same compounds showed moderate activity against MCF-7 breast cancer cells (IC₅₀ < 128 μM) and HeLa cervical cancer cells (IC₅₀ < 360 μM). nih.gov

Another study of sulfonamide–triazole–glycoside hybrids found that many of the synthesized compounds possessed good to poor growth-inhibitory activity against lung (A-549), liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancer cells. nih.gov Several compounds in this series exhibited the strongest anticancer activity against the HepG2 liver cancer cell line, with IC₅₀ values as low as 0.1163 μM. nih.gov

The table below summarizes the cytotoxic activity of selected sulfonamide derivatives against various cancer cell lines as reported in the literature.

Cell LineCancer TypeReported Cytotoxic Activity (IC₅₀)Reference
MDA-MB-468 Breast Cancer< 30 μM nih.gov
MCF-7 Breast Cancer< 128 μM nih.gov
HeLa Cervical Cancer< 360 μM nih.gov
HepG-2 Liver Cancer0.1163 - 0.4660 µM (for most active compounds) nih.gov

Mechanisms of Action in Cancer Cell Growth Inhibition

The anticancer effects of sulfonamide derivatives are attributed to a variety of mechanisms of action, reflecting their structural diversity and ability to interact with multiple biological targets. tum.derug.nl One of the key mechanisms is the inhibition of carbonic anhydrases, enzymes that are often overexpressed in tumors and contribute to the acidic microenvironment that promotes cancer growth and metastasis. nih.gov

Other established mechanisms of antitumor action for this class of compounds include:

Cell Cycle Arrest: Many sulfonamide derivatives have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest, often in the G1 phase. tum.derug.nl

Disruption of Microtubule Assembly: Some derivatives interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic catastrophe and cell death. tum.derug.nl

Inhibition of Angiogenesis: Sulfonamides can inhibit the formation of new blood vessels (angiogenesis), which is critical for tumor growth and survival. This is often achieved through the inhibition of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or matrix metalloproteinases (MMPs). tum.derug.nlnih.govnih.gov

Kinase Inhibition: They can act as tyrosine kinase inhibitors, disrupting key signaling pathways that are often dysregulated in cancer and drive its progression. nih.gov

Epigenetic Modulation: An emerging role for sulfonamides is as histone deacetylase (HDAC) inhibitors, which offers a promising avenue for epigenetic-based cancer therapies. nih.gov

This multi-targeted approach underscores the potential of sulfonamide derivatives as a versatile scaffold for the development of novel and effective anticancer agents. nih.gov

Modulation of Physiological Processes

Content for this section was not requested.

Effects on Inflammatory Pathways and Cytokine Regulation

While direct research on this compound derivatives is still emerging, the broader class of sulfonamides is well-known for its anti-inflammatory properties. The mechanisms often involve the modulation of key signaling pathways that orchestrate the inflammatory response. A primary pathway implicated is the nuclear factor-kappa B (NF-κB) axis, a central regulator of gene transcription for pro-inflammatory cytokines. mdpi.com By inhibiting this pathway, certain sulfonamide-containing compounds can effectively reduce the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Another established mechanism for some sulfonamides is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. mdpi.com COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key lipid signaling molecules that promote inflammation, pain, and fever. By blocking COX-2, these compounds can significantly curtail the inflammatory cascade. mdpi.com It is plausible that derivatives of this compound may share these mechanistic pathways, making them attractive candidates for the development of novel anti-inflammatory agents.

Table 1: Key Inflammatory Cytokines and Potential Regulation by Sulfonamide Derivatives

CytokinePrimary Role in InflammationPotential Effect of Inhibitory Sulfonamides
TNF-α Master regulator of inflammation; induces fever, apoptosis, and further cytokine release.Downregulation of production/secretion.
IL-1β Mediates acute inflammatory responses; activates lymphocytes.Downregulation of production/secretion.
IL-6 Involved in both acute and chronic inflammation; stimulates immune response.Downregulation of production/secretion.
IL-8 Functions as a potent chemoattractant for neutrophils and other immune cells.Downregulation of production/secretion.

Investigation of Aquaporin Modulation

Aquaporins (AQPs) are a family of transmembrane channel proteins that facilitate the rapid movement of water and, in some cases, small solutes across biological membranes. Their critical role in maintaining water homeostasis makes them compelling targets for drug discovery in a wide array of pathologies, including cerebral edema, cancer, and glaucoma. nih.govhillsdale.edu

The investigation into AQP modulators has revealed that the sulfonamide scaffold is a promising chemical starting point. Notably, an arylsulfonamide compound known as AqB013 has been identified as an inhibitor of AQP1 and AQP4. aups.org.au This finding establishes a clear precedent that sulfonamide-based molecules can interact with and modulate the function of aquaporin channels. Although specific studies detailing the interaction between this compound derivatives and aquaporins are not yet widely reported, the established activity of other sulfonamides suggests this is a fertile area for future research. The ability to selectively modulate AQP function could lead to therapeutic breakthroughs in diseases characterized by fluid imbalance.

Table 2: Selected Human Aquaporin Isoforms and Therapeutic Relevance

Aquaporin (AQP)Location(s)Physiological Role / Disease Relevance
AQP1 Kidney, red blood cells, vascular endotheliumUrine concentration, fluid secretion. Target for diuretics.
AQP2 Kidney (collecting duct)Regulates body water balance. Implicated in nephrogenic diabetes insipidus. hillsdale.edu
AQP3 Skin, kidney, airwaysSkin hydration, glycerol (B35011) transport.
AQP4 Brain (astrocytes), spinal cordBrain water balance. Key target for neuromyelitis optica and cerebral edema. hillsdale.edu
AQP5 Salivary glands, lacrimal glandsSaliva and tear secretion. Implicated in Sjögren's syndrome.

Structure-Activity Relationship (SAR) Analysis

The biological potency and selectivity of this compound derivatives are not inherent to the core structure alone but are profoundly influenced by the nature and placement of various chemical substituents. Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that systematically investigates how molecular modifications translate into changes in pharmacological activity. drugdesign.orgcollaborativedrug.com

Correlation Between Structural Modifications and Biological Potency

SAR studies on sulfonamide-based compounds consistently demonstrate that even minor structural alterations can lead to significant shifts in biological effect. For derivatives of this compound, key modification points include the sulfonamide nitrogen (–SO₂NH–R¹) and the pyridine ring itself.

Substituents on the Sulfonamide Nitrogen (R¹): The group attached to the sulfonamide nitrogen plays a pivotal role in defining the molecule's interactions with its biological target. Replacing the hydrogen with small alkyl groups, aromatic rings, or complex heterocyclic systems can alter properties such as hydrogen bonding capacity, lipophilicity, and steric bulk, thereby influencing binding affinity and potency. For instance, research on other heterocyclic sulfonamides has shown that introducing specific aromatic moieties can enhance anticancer activity. researchgate.net

Table 3: General SAR Principles for this compound Derivatives

Structural ModificationExample Group(s)Likely Impact on Biological Activity
Substitution at Sulfonamide N Small, flexible alkyl chainsMay improve solubility but could decrease target-specific binding.
Bulky, rigid aromatic/heterocyclic ringsCan enhance potency and selectivity via specific hydrophobic or π-π stacking interactions with the target protein. researchgate.net
Substitution at Pyridine C4 Electron-donating group (e.g., -OCH₃)May increase electron density in the ring, potentially altering binding mode and metabolic stability. researchgate.net
Electron-withdrawing group (e.g., -CF₃)Can increase the acidity of the sulfonamide proton, potentially forming stronger hydrogen bonds with the target.
Replacement of Pyridine N Change to a different heterocycleDrastically alters the core scaffold, leading to entirely new SAR profiles and potentially new biological targets.

Influence of Chiral Centers on Pharmacological Activity

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. Biological systems, such as enzymes and receptors, are themselves chiral and can therefore interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug. nih.govmdpi.com Introducing a chiral center into a this compound derivative can lead to stereoisomers with distinct pharmacological profiles.

The differential activity arises from the three-dimensional arrangement of atoms. One enantiomer, termed the "eutomer," may fit optimally into the binding site of a target protein, eliciting the desired therapeutic effect. nih.gov In contrast, its mirror image, the "distomer," may bind with lower affinity, resulting in reduced or no activity. In some cases, the distomer can even be responsible for undesirable off-target effects. mdpi.com

The synthesis of chiral sulfonamides is an active area of research, as separating a racemic mixture into its single, active enantiomer can lead to drugs with improved potency, a better therapeutic index, and a cleaner side-effect profile. nih.govmdpi.com For any this compound derivative containing a stereocenter, it is crucial to evaluate the pharmacological activity of each individual enantiomer to fully characterize its therapeutic potential.

Table 4: Hypothetical Comparison of Enantiomers for a Chiral this compound Derivative

Property(R)-Enantiomer (Eutomer)(S)-Enantiomer (Distomer)Rationale
Receptor Binding Affinity (Kd) Low (e.g., 10 nM)High (e.g., 500 nM)The (R)-enantiomer achieves a more stable, three-point interaction with the chiral binding site. nih.gov
Biological Activity (IC₅₀) Potent (e.g., 25 nM)Weak (e.g., >1000 nM)Higher binding affinity of the eutomer translates directly to greater functional inhibition.
Metabolism Slower clearanceFaster clearanceMetabolic enzymes can exhibit stereoselectivity, processing one enantiomer more rapidly than the other.
Off-Target Effects MinimalPossibleA poor fit at the primary target may allow the distomer to bind to other proteins, causing side effects.

Applications and Broader Scientific Relevance of 2 Chloropyridine 3 Sulfonamide

Role as Key Intermediates in Pharmaceutical Synthesis

2-Chloropyridine-3-sulfonamide and its close derivatives are recognized as important intermediates in the synthesis of biologically active compounds with therapeutic potential. biosynth.com The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial, antiviral, and anticancer agents. mdpi.comfrontiersrj.comajchem-b.com The pyridine (B92270) ring, another common motif in pharmaceuticals, further enhances the drug-like properties of molecules derived from this intermediate.

Research in medicinal chemistry has demonstrated the utility of the this compound scaffold in the development of novel therapeutic agents. For instance, the closely related precursor, 2-chloropyridine-3-sulfonyl chloride, has been utilized as a starting material for the synthesis of a series of biosynth.comresearchgate.netwikipedia.orgtriazolo[4,3-a]pyridine sulfonamides. mdpi.com These compounds were investigated for their potential as antimalarial agents, highlighting the role of the pyridine sulfonamide core in generating molecules with specific biological targets. mdpi.com

Furthermore, a structurally similar compound, 2-amino-5-chloro-pyridine-3-sulfonic acid amide, has been identified as a drug with a range of pharmacological effects. biosynth.com These include cognition-enhancing properties, as well as vasodilator and myorelaxant activities, suggesting its potential for treating conditions like high blood pressure and diseases such as Parkinson's disease. biosynth.com The biological activities of these related compounds underscore the potential of the this compound framework in the discovery of new drugs for various therapeutic areas.

Table 1: Examples of Biologically Active Compounds Derived from or Structurally Related to this compound

Compound Class/NameStarting Material/Related CompoundPotential Therapeutic Application
biosynth.comresearchgate.netwikipedia.orgTriazolo[4,3-a]pyridine sulfonamides2-Chloropyridine-3-sulfonyl chlorideAntimalarial mdpi.com
2-Amino-5-chloro-pyridine-3-sulfonic acid amide2-Amino-5-chloro-pyridine-3-sulfonic acid amideCognition enhancement, Vasodilation, Myorelaxant biosynth.com

Contributions to the Development of Agrochemicals (e.g., Herbicides)

The pyridine and sulfonamide moieties are not only important in pharmaceuticals but also play a crucial role in the agrochemical industry. nih.gov Pyridine-based compounds are integral to a variety of fungicides, insecticides, and herbicides. wikipedia.orgnih.gov Similarly, the sulfonamide group is a key feature in several commercial herbicides. awsjournal.org

A significant application of a derivative of this compound is in the synthesis of the herbicide imazosulfuron. researchgate.net The key intermediate for this low-toxicity herbicide is 2-chloroimidazo[1,2-α]pyridine-3-sulfonamide, which is synthesized from a precursor derived from 2-chloropyridine (B119429). researchgate.net Imazosulfuron is a sulfonylurea herbicide that effectively controls a wide range of weeds. researchgate.net

The development of novel herbicides often involves the synthesis and screening of libraries of compounds containing specific pharmacophores. Research has been conducted on substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives, which are structurally related to this compound, to explore their herbicidal activities. nih.govnih.gov These studies demonstrate the ongoing interest in the pyridine sulfonamide scaffold for the discovery of new and effective crop protection agents. The versatility of the this compound structure allows for the introduction of various substituents, enabling the fine-tuning of herbicidal activity and selectivity.

Table 2: Example of a Herbicide Synthesized from a this compound Derivative

Herbicide NameKey IntermediateType of Agrochemical
Imazosulfuron2-Chloroimidazo[1,2-α]pyridine-3-sulfonamideHerbicide (Sulfonylurea) researchgate.net

Utility as Research Reagents in Synthetic Organic and Medicinal Chemistry

Beyond its role as a precursor to commercial products, this compound and its derivatives are valuable research reagents in the fields of synthetic organic and medicinal chemistry. biosynth.com These compounds serve as versatile building blocks for the construction of more complex molecules and for the creation of libraries of compounds for biological screening. biosynth.com

The reactivity of the 2-chloro group on the pyridine ring allows for a variety of chemical transformations. For example, this compound can act as a nucleophile to form other functionalized chlorides and chlorinated ethers. biosynth.com This reactivity is crucial for medicinal chemists who aim to synthesize a range of analogues of a lead compound to explore structure-activity relationships (SAR). The synthesis of potential antimalarial agents from 2-chloropyridine-3-sulfonyl chloride is a prime example of its use in generating a library of compounds for drug discovery. mdpi.com

In synthetic organic chemistry, the ability to selectively modify different parts of the this compound molecule makes it a useful tool for developing new synthetic methodologies. Researchers can explore reactions at the chlorine-substituted carbon, the sulfonamide nitrogen, or the pyridine ring itself to construct novel heterocyclic systems. mdpi.comekb.eg The availability of this compound as a starting material facilitates the exploration of new chemical space and the development of efficient synthetic routes to target molecules.

Table 3: Reactivity and Applications of this compound in Research

FeatureApplication in ResearchExample
Reactive Chlorine AtomIntroduction of various substituents via nucleophilic substitutionSynthesis of compound libraries for drug discovery mdpi.com
Sulfonamide GroupModification to alter physicochemical properties and biological activityDerivatization to explore structure-activity relationships
Pyridine RingServes as a scaffold for the synthesis of diverse heterocyclic compoundsBuilding block for novel molecular architectures mdpi.comekb.eg

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Diversification

The future development of therapeutics based on the 2-chloropyridine-3-sulfonamide scaffold is contingent upon the availability of versatile and efficient synthetic strategies. While established methods exist for the synthesis of the core molecule and its immediate precursors, future research will need to embrace modern synthetic methodologies to generate large, diverse libraries of analogues for biological screening. pipzine-chem.comrsc.org

Key areas for development include:

Advanced Coupling Reactions: The application of modern, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) represents a powerful avenue for diversification. researchgate.net These methods can be employed to modify the pyridine (B92270) ring by replacing the chlorine atom with a wide array of substituents (alkyl, aryl, heteroaryl groups), thereby systematically exploring the chemical space around the core scaffold.

Flow Chemistry: The use of continuous flow synthesis can offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. researchgate.net Developing flow-based procedures for the synthesis and derivatization of this compound could accelerate the production of compound libraries for high-throughput screening.

Combinatorial Chemistry: Employing combinatorial strategies, where building blocks are systematically combined, can rapidly generate a multitude of derivatives. For instance, reacting 2-chloropyridine-3-sulfonyl chloride with a diverse panel of amines and anilines can produce a wide range of sulfonamide derivatives for biological evaluation. mdpi.com

Photoredox and Electrochemical Synthesis: These emerging synthetic techniques offer novel pathways for functionalizing the pyridine core under mild conditions, potentially providing access to chemical structures that are difficult to obtain through traditional thermal methods.

By focusing on these advanced synthetic approaches, researchers can efficiently generate a broad spectrum of derivatives, which is essential for comprehensive structure-activity relationship (SAR) studies and the discovery of new biological functions.

Identification of New Biological Targets and Therapeutic Areas

While sulfonamides are classically known for their antibacterial properties, derivatives of the this compound scaffold hold potential across a much broader range of therapeutic areas. nih.gov Future research should aim to systematically screen these compounds against a wide array of biological targets to uncover novel medical applications.

Promising therapeutic areas for exploration include:

Oncology: Recent studies have highlighted the potential of sulfonamide derivatives as potent inhibitors of key signaling pathways implicated in cancer, such as the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways. nih.govnih.gov Derivatives of this compound could be explored as inhibitors of other cancer-relevant targets, including various kinases (e.g., EGFR, VEGFR-2), histone deacetylases (HDACs), or as tubulin polymerization inhibitors. researchgate.netresearchgate.net

Infectious Diseases: Beyond traditional antibacterial action, this scaffold can be used to develop agents against other infectious diseases. For example, novel triazolopyridine sulfonamides have been investigated as potential antimalarial agents. mdpi.com Furthermore, creating metal complexes with sulfonamides, such as with Ruthenium(III), may offer a strategy to combat growing antibiotic resistance. mdpi.com The scaffold also presents opportunities for developing novel antifungal and antiviral compounds. researchgate.net

Inflammatory and Metabolic Diseases: The sulfonamide functional group is present in several drugs used to treat inflammation and metabolic disorders. researchgate.net Future work could explore derivatives of this compound for activity against targets such as carbonic anhydrase (relevant for glaucoma and diuresis), cyclooxygenase (COX) enzymes, or as agents for managing diabetes. nih.govresearchgate.net

A summary of potential therapeutic areas and corresponding biological targets is presented in the table below.

Therapeutic AreaPotential Biological Targets
OncologyPI3K/mTOR, EGFR, VEGFR-2, Tubulin, Carbonic Anhydrases
Infectious DiseasesDihydropteroate (B1496061) Synthetase (bacteria), Plasmepsin II (malaria)
Inflammatory DiseasesCyclooxygenase (COX), Indoleamine 2,3-dioxygenase
Metabolic DisordersAldose Reductase, α-glucosidase

Rational Design of Highly Selective and Potent Derivatives

To translate promising initial findings into viable drug candidates, future research must focus on the rational design of derivatives with high potency and selectivity for their intended biological target. This approach minimizes off-target effects and improves the therapeutic index.

Key strategies for rational design include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is crucial. This involves altering substituents on the pyridine ring, the sulfonamide nitrogen, and other accessible positions to understand how these changes affect biological activity. For example, introducing different aryl groups to the sulfonamide nitrogen can significantly impact potency. mdpi.com

Scaffold Hopping and Molecular Hybridization: These strategies involve replacing parts of the core structure with other chemical motifs known to interact with a specific target or combining the scaffold with another pharmacophore to create a hybrid molecule with dual or enhanced activity. nih.govresearchgate.net This approach has been successfully used to develop potent PI3K/mTOR dual inhibitors. nih.gov

Computational and In Silico Modeling: Molecular docking studies are invaluable for predicting how a molecule will bind to the active site of a target protein. nih.gov This allows for the in silico screening of virtual compound libraries and the prioritization of molecules for synthesis. These computational tools can guide the design of derivatives with improved binding affinity and selectivity. researchgate.net

An example of a rational design strategy for developing PI3K/mTOR inhibitors involved optimizing three distinct parts of a sulfonamide methoxypyridine molecule to enhance target binding, improve metabolic stability, and increase oral bioavailability. nih.gov

Mechanistic Studies of Biological Activities at a Molecular Level

A fundamental understanding of how a compound exerts its biological effect at the molecular level is critical for its development as a therapeutic agent. Future research must therefore move beyond simple activity screening to perform in-depth mechanistic studies.

Essential components of these studies include:

Target Engagement and Enzyme Inhibition Assays: Once a lead compound shows activity, it is crucial to confirm that it directly interacts with its intended target. Enzyme inhibition assays can determine the concentration at which the compound inhibits 50% of the enzyme's activity (IC50), providing a measure of its potency. nih.gov

Cellular Pathway Analysis: Techniques like Western blotting can be used to investigate the downstream effects of target inhibition within the cell. For instance, researchers have shown that a potent sulfonamide derivative could decrease the phosphorylation of AKT, a key downstream protein in the PI3K signaling pathway, confirming its mechanism of action in cancer cells. nih.govnih.gov

Structural Biology: Obtaining a co-crystal structure of a derivative bound to its target protein via X-ray crystallography provides the ultimate insight into its binding mode. This structural information is invaluable for guiding further rounds of rational drug design to enhance potency and selectivity.

Phenotypic Assays: Cellular assays that measure outcomes like apoptosis (programmed cell death) and cell cycle arrest are critical for understanding the ultimate effect of the compound on diseased cells, such as cancer cells. nih.gov

By integrating these mechanistic studies, researchers can build a comprehensive understanding of a compound's mode of action, which is essential for its preclinical and clinical development.

Q & A

Basic: What are the recommended synthetic routes for 2-Chloropyridine-3-sulfonamide, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves sulfonylation of 2-chloropyridine derivatives. A common precursor is 2-chloro-pyridine-3-sulfonyl chloride (CAS 16133-25-8), which can react with ammonia or amines under controlled conditions . To optimize efficiency:

  • Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the sulfonyl chloride intermediate.
  • Monitor reaction progress via TLC or HPLC, adjusting stoichiometric ratios (e.g., 1:1.2 amine:sulfonyl chloride) to account for side reactions.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the sulfonamide product.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the pyridine ring structure and sulfonamide group. Aromatic protons appear in the 7.5–8.5 ppm range, while the sulfonamide NH2_2 may show broad peaks at ~5 ppm (DMSO-d6_6) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+^+ at m/z 191.5 for C5_5H4_4ClN2_2O2_2S).
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in ethanol/water mixtures .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. The compound may cause irritation or respiratory distress .
  • Ventilation : Use a fume hood during synthesis to prevent inhalation of vapors.
  • First Aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Contaminated clothing should be removed and washed before reuse .

Advanced: How do substituents on the pyridine ring influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • The electron-withdrawing sulfonamide group at position 3 activates the chlorine at position 2 for nucleophilic substitution.
  • Experimental Design : Compare reaction rates with different nucleophiles (e.g., amines vs. thiols) under identical conditions. Use kinetic studies (e.g., UV-Vis monitoring) to quantify activation barriers.
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian09) to analyze charge distribution and transition states. The LUMO energy at C2 correlates with reactivity .

Advanced: How can computational models predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., carbonic anhydrase). Focus on sulfonamide-Zn2+^{2+} coordination in active sites.
  • QSAR Studies : Build regression models using descriptors like logP, polar surface area, and H-bond donor count. Validate with in vitro assays (e.g., enzyme inhibition IC50_{50}) .
  • Caution : Cross-validate predictions with experimental data to address discrepancies between in silico and in vivo results .

Advanced: How should researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

  • Step 1 : Replicate experiments using standardized conditions (solvent, temperature, concentration). For example, DMSO-d6_6 vs. CDCl3_3 can shift NH2_2 proton signals significantly.
  • Step 2 : Compare with high-purity commercial standards (if available) or synthesize an authentic sample.
  • Step 3 : Publish detailed experimental parameters (e.g., NMR spectrometer frequency, solvent) to enable cross-lab validation .

Advanced: What strategies are effective for studying the compound’s interactions in biological systems without commercial assay kits?

Methodological Answer:

  • Custom Enzyme Assays : Design assays using purified enzymes (e.g., carbonic anhydrase II) and monitor activity via UV absorbance changes (e.g., hydrolysis of 4-nitrophenyl acetate at 405 nm).
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics between the sulfonamide and target proteins.
  • Ethical Reporting : Document assay conditions rigorously (buffer pH, temperature) to ensure reproducibility, adhering to ethical standards for data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.